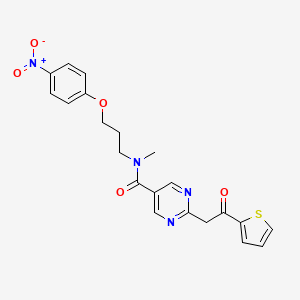
AChE-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-22 is a compound known for its selective inhibition of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. This compound has shown promise in Alzheimer’s disease research due to its ability to increase acetylcholine levels in the brain, thereby improving cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
AChE-IN-22 can be synthesized through radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions typically involve heating the reactants in an appropriate solvent under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
AChE-IN-22 has several scientific research applications, including:
Chemistry: Used as a model compound to study acetylcholinesterase inhibition and to develop new inhibitors.
Biology: Investigated for its effects on acetylcholine levels and neurotransmission in biological systems.
Mechanism of Action
AChE-IN-22 exerts its effects by selectively inhibiting acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A compound that inhibits acetylcholinesterase and also modulates nicotinic receptors.
Uniqueness
AChE-IN-22 is unique due to its selective inhibition of acetylcholinesterase with minimal effects on butyrylcholinesterase. This selectivity makes it a promising candidate for Alzheimer’s disease research, as it may offer fewer side effects compared to less selective inhibitors .
Properties
Molecular Formula |
C21H20N4O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-methyl-N-[3-(4-nitrophenoxy)propyl]-2-(2-oxo-2-thiophen-2-ylethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H20N4O5S/c1-24(9-3-10-30-17-7-5-16(6-8-17)25(28)29)21(27)15-13-22-20(23-14-15)12-18(26)19-4-2-11-31-19/h2,4-8,11,13-14H,3,9-10,12H2,1H3 |
InChI Key |
FJTAEXLOOHICDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CN=C(N=C2)CC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















